Luciferin-O-galactopyranoside
Description
Overview of Bioluminescence Systems and Their Significance in Modern Biology
Bioluminescence, the production of light by living organisms, is a phenomenon that has been harnessed by scientists to develop highly sensitive detection systems. nih.gov These systems typically rely on an enzyme, known as a luciferase, which catalyzes the oxidation of a substrate, a luciferin (B1168401), to produce light. nih.gov The significance of these systems in modern biology is vast, as they are routinely used to monitor a wide array of cellular and molecular events, including gene expression, cell proliferation, and protein-protein interactions. nih.govfrontiersin.org The key advantage of bioluminescence imaging is its high signal-to-noise ratio, stemming from the absence of a need for external excitation light, which minimizes background autofluorescence. escholarship.orgescholarship.org This inherent sensitivity allows for the detection of very low levels of biological activity within complex environments such as cell cultures and living organisms. escholarship.orgescholarship.org
The Conceptual Framework and Utility of "Caged" Bioluminogenic Substrates
To enhance the specificity of bioluminescent reporters, the concept of "caged" substrates was developed. frontiersin.org A caged luciferin is a chemically modified version of the substrate that is rendered inactive, unable to be recognized and processed by its corresponding luciferase. frontiersin.orgescholarship.orgresearchgate.net This "cage" is a chemical moiety that masks a critical functional group on the luciferin molecule, thereby preventing the light-producing reaction. nih.govresearchgate.net
The utility of this approach lies in the design of the cage to be selectively removed by a specific biological activity, such as the action of a particular enzyme. nih.govfrontiersin.org Once the cage is cleaved, the luciferin is released in its active form, free to interact with luciferase and generate a bioluminescent signal. frontiersin.orgescholarship.org This "turn-on" mechanism ensures that light is only produced in the presence of the target activity, providing a highly specific and sensitive method for its detection. nih.gov This strategy has been successfully applied to create probes for a variety of enzymes and biomolecules. frontiersin.orgescholarship.org
Historical Development and Rationale for Luciferin-O-galactopyranoside as a Chemiluminescent Reporter
The development of this compound, also known as LuGal, was a logical progression in the quest for more specific and sensitive enzyme assays. frontiersin.orgspringernature.com The rationale was to create a bioluminogenic substrate for the enzyme β-galactosidase, a widely used reporter enzyme in molecular biology. frontiersin.orgspringernature.com The synthesis of D-luciferin-O-β-galactopyranoside involved attaching a galactose moiety to the 6'-hydroxyl group of D-luciferin. nih.govfrontiersin.org This modification effectively "cages" the luciferin, preventing it from being a substrate for firefly luciferase. frontiersin.org
The key to its function is that β-galactosidase can recognize and cleave the galactoside bond, releasing the active D-luciferin. frontiersin.orgspringernature.com This sequential reaction, where the product of the first enzymatic reaction becomes the substrate for the second, forms the basis of the assay. springernature.com Early research demonstrated the high sensitivity and specificity of this system. For instance, a bioluminescence assay using LuGal was found to be approximately 50-fold more sensitive than fluorescent-based tests for β-galactosidase, with a detection limit as low as 3 x 10⁻²⁰ mol per assay. researchgate.netresearchgate.net This high sensitivity made it a valuable tool for applications such as the rapid detection of coliform bacteria in water samples and in highly sensitive immunoassays. researchgate.netnih.gov
Current Research Landscape and Aims for Investigating this compound
The current research landscape for this compound continues to build on its foundational strengths of high sensitivity and specificity. A significant area of investigation is its application in in vivo imaging to study cellular interactions and disease models. frontiersin.orgspringernature.com For example, it has been used to visualize interactions between immune cells and cancer cells in living mice, where β-galactosidase-expressing cells "activate" luciferase-expressing cells upon proximity. frontiersin.orgescholarship.org
Researchers are also focused on refining the properties of caged luciferins like LuGal. While effective, there is ongoing work to develop similar probes with even greater selectivity and to expand the toolbox of caged luciferins for detecting a wider range of biological activities. frontiersin.org The development of other caged luciferin substrates for different enzymes, such as nitroreductase and alkaline phosphatase, highlights the versatility of this approach. frontiersin.org The overarching aim is to create a suite of bioluminogenic probes that can be used for multiplexed imaging, allowing for the simultaneous visualization of multiple cellular processes in real-time. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-2-[6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8S2/c20-4-9-11(21)12(22)13(23)17(27-9)26-6-1-2-7-10(3-6)29-15(18-7)14-19-8(5-28-14)16(24)25/h1-3,8-9,11-13,17,20-23H,4-5H2,(H,24,25)/t8-,9-,11+,12+,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKXHVUTHGDBNY-VEAFCXQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927214 | |
| Record name | 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131474-38-9 | |
| Record name | Luciferin-O-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131474389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Chemistry and Structural Modifications of Luciferin O Galactopyranoside
Synthetic Routes for D-Luciferin: Foundations for Conjugate Preparation
The synthesis of D-luciferin is a critical precursor to the preparation of its glycosylated conjugates. A common and effective strategy for creating D-luciferin and its derivatives, such as D-thioluciferin, involves the use of 6-hydroxy-1,3-benzothiazole-2-carbonitrile as a key intermediate. arkat-usa.org This intermediate is generated through a series of reactions, including a copper iodide/palladium chloride-catalysed C-S cross-coupling reaction. arkat-usa.org The final step in forming the characteristic carboxy-thiazoline ring of D-luciferin is the facile addition of D-cysteine to the nitrile group of the benzothiazole (B30560) core, which ensures the correct stereochemistry required for luminescent activity. arkat-usa.org
Another foundational approach starts with the synthesis of 6-amino-2-cyanobenzothiazole (B113003). nih.govfrontiersin.org This key molecule can be prepared through various methods that differ in starting materials, reagents, and the sequence of transformations, but generally involve nitration, cyanidation, and the reduction of a nitro group. nih.govfrontiersin.org Once obtained, this aminobenzothiazole can be coupled with appropriately protected amino acids. For instance, a protected C-terminal amino acid can be coupled to 6-amino-2-cyanobenzothiazole, followed by a reaction with D-cysteine to form the protected amino acid-6-amino-D-luciferin conjugate. frontiersin.orgnih.gov This method provides a versatile platform for the subsequent synthesis of various luciferin (B1168401) conjugates.
Tailored Chemical Synthesis of Luciferin-O-galactopyranoside Conjugates
The synthesis of this compound, a "caged" luciferin, renders the molecule inactive until the galactoside moiety is cleaved by the enzyme β-galactosidase. frontiersin.orgnih.gov This "uncaging" releases free D-luciferin, which can then react with luciferase to produce light, providing a highly sensitive detection method for β-galactosidase activity. nih.govacs.org
Two primary routes have been developed for the synthesis of glycosyl luciferins, including the galactose conjugate. The first route utilizes protected glycosyl-α-bromides as starting materials. ru.nlresearchgate.net The second, more direct approach, employs unprotected glycosyl-α-fluorides. ru.nlresearchgate.net This latter method proceeds through a key methyl imidate intermediate, which readily reacts with D-cysteine to yield the desired glycosyl luciferin in good yields. ru.nlresearchgate.net
For example, D-luciferin-O-β-galactopyranoside has been synthesized and characterized for its use as an ultrasensitive substrate for β-galactosidase. nih.gov The enzymatic cleavage of this conjugate has been demonstrated, and its kinetic constants have been determined, highlighting its efficacy in detecting minute amounts of the enzyme. nih.gov
Rational Design and Preparation of this compound Analogues and Derivatives
The rational design of luciferin analogues aims to create novel probes with tailored properties, such as altered emission wavelengths, improved brightness, and enhanced stability. This involves strategic chemical modifications to the core luciferin structure.
Exploration of Isomeric and Other Glycosyl Analogues (e.g., alpha-galactoside)
The exploration of isomeric forms of the glycosidic bond in luciferin conjugates has led to the development of substrates for different enzymes. For instance, Luciferin-alpha-D-galactoside is a known bioluminescent substrate. biosynth.combiosynth.combioglyco.com The synthesis of various glycosyl luciferins, including those with glucose and xylose, has been achieved through methods involving the dehydration of amide intermediates derived from glycosyl α-bromides. researchgate.net These synthetic routes allow for the creation of a diverse panel of substrates to probe the activity of different glycosidases.
Chemical Modifications for Tunable Reactivity and Enhanced Spectral Characteristics
Modifications to the luciferin core are a primary strategy for tuning its spectral output. spiedigitallibrary.org Extending the π-conjugation of the luciferin chromophore is a common approach to achieve red-shifted emission, which is advantageous for in vivo imaging due to the increased tissue penetration of longer wavelength light. frontiersin.orgspiedigitallibrary.org This can be accomplished by fusing additional rings to the benzothiazole core or by introducing groups at specific positions. spiedigitallibrary.org
For instance, replacing the 6'-hydroxyl group of D-luciferin with an amino group to form aminoluciferin (B605428) results in a red-shifted emission. acs.org Further modifications, such as N-alkylation of the amino group, can lead to even greater red-shifts and improved bioavailability. nih.govnih.gov The development of conformationally restricted analogues, where the rotation between the benzothiazole and thiazoline (B8809763) rings is limited, has also been explored to enhance brightness. ucl.ac.uk Computational studies and the analysis of luciferin's conformation within the luciferase active site guide the design of these modified structures. ucl.ac.uk
Solid-Phase Synthesis Approaches for Conjugate Library Generation
Solid-phase peptide synthesis (SPPS) offers a powerful and efficient method for generating libraries of luciferin conjugates. acs.org A hybrid liquid/solid-phase synthesis method has been developed for creating N-peptide-6-amino-D-luciferin conjugates. nih.govfrontiersin.orgnih.gov In this approach, a protected amino acid is first coupled to 6-amino-2-cyanobenzothiazole in solution. frontiersin.org The resulting conjugate is then reacted with D-cysteine to form the protected amino acid-6-amino-D-luciferin, which is subsequently attached to a solid support resin. nih.govfrontiersin.org The peptide chain can then be extended using standard Fmoc-based SPPS protocols. nih.gov
This solid-phase approach is particularly advantageous for creating libraries of caged aminoluciferin peptides. acs.org By anchoring the P1 amino acid residue to the solid support, large libraries of peptide substrates can be synthesized in parallel. acs.org This methodology has been successfully used to generate libraries containing hundreds of novel peptide substrates for profiling protease activity. acs.orgresearchgate.net The use of a stable caged nitrile precursor, which is converted to the aminoluciferin at a late stage, makes this approach highly suitable for SPPS. researchgate.net
Enzymology and Reaction Mechanism of Luciferin O Galactopyranoside in Coupled Systems
β-Galactosidase-Mediated Hydrolysis of the Glycosidic Bond in Luciferin-O-galactopyranoside
The initial and rate-determining step in this coupled reaction is the enzymatic cleavage of D-luciferin-O-β-galactopyranoside by β-galactosidase. researchgate.netpromega.com β-Galactosidase, a glycoside hydrolase, specifically recognizes and binds to the β-galactopyranoside moiety of the substrate. wikipedia.org The enzyme catalyzes the hydrolysis of the β-glycosidic bond that links the galactose molecule to the D-luciferin. nih.gov This reaction releases D-luciferin and galactose as separate molecules. promega.com The active site of β-galactosidase contains specific functional groups, including a cysteine sulfhydryl and a histidine imidazole (B134444) group, which are crucial for the hydrolysis of galactosides. creative-enzymes.com The proposed mechanism involves the sulfhydryl group acting as a generalized acid to protonate the oxygen atom of the glycosidic bond, while the imidazole group acts as a nucleophile, attacking the anomeric carbon of the galactose molecule. creative-enzymes.com This leads to the formation of a covalent intermediate, which is subsequently resolved by the nucleophilic attack of a water molecule, resulting in the release of galactose and the regeneration of the active site.
The Subsequent Firefly Luciferase Reaction with Liberated D-Luciferin for Photon Emission
The D-luciferin liberated from the initial hydrolysis step becomes the substrate for the second enzyme in the coupled system: firefly luciferase. researchgate.netpromega.com Firefly luciferase catalyzes the oxidation of D-luciferin in a multi-step process that requires the presence of adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen. wikipedia.orgsigmaaldrich.com The reaction proceeds in two main stages. First, D-luciferin is adenylated by ATP to form luciferyl adenylate and pyrophosphate. wikipedia.orgglpbio.com Following this activation, the luciferyl adenylate is oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone intermediate. wikipedia.orgglpbio.com This unstable intermediate then undergoes decarboxylation to produce an electronically excited state of oxyluciferin. wikipedia.org As the excited oxyluciferin molecule returns to its ground state, it releases the excess energy in the form of a photon of light. wikipedia.orgglpbio.com The emitted light, typically in the yellow-green to red region of the spectrum, is directly proportional to the amount of D-luciferin available, and consequently, to the initial activity of β-galactosidase. wikipedia.orgsigmaaldrich.com
Quantitative Enzyme Kinetic Analysis of this compound Reactivity
The efficiency of the coupled enzyme system is governed by the kinetic parameters of both β-galactosidase and firefly luciferase. A thorough quantitative analysis of these parameters is essential for understanding the reactivity of this compound and optimizing the assay conditions.
While specific kinetic data for the interaction between β-galactosidase and this compound is not extensively available in the provided search results, studies with analogous substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) provide insights into the typical kinetic behavior of β-galactosidase. pjlss.edu.pknih.gov For instance, one study on β-galactosidase from Aspergillus oryzae using ONPG as a substrate reported a Kₘ of 0.800 mM and a Vₘₐₓ of 0.0864 A/min. pjlss.edu.pk Another study with β-galactosidase from Aspergillus niger and ONPG determined a Kₘ of 8.67 mmol and a Vₘₐₓ of 666.67 U/mL per min. nih.gov These values can vary significantly depending on the enzyme source and experimental conditions. pjlss.edu.pk
Table 1: Representative Catalytic Parameters for β-Galactosidase with Different Substrates
| Enzyme Source | Substrate | Kₘ | Vₘₐₓ | k꜀ₐₜ | k꜀ₐₜ/Kₘ |
| Escherichia coli | Resorufin β-D-galactopyranoside (RBG) | 442 µM | - | 1070 s⁻¹ | - |
| Aspergillus oryzae | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 0.800 mM | 0.0864 A/min | - | - |
| Aspergillus niger | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 8.67 mmol | 666.67 U/mL per min | - | - |
Note: The table presents data from various studies and experimental conditions. Direct comparison may not be appropriate. The values for k꜀ₐₜ and k꜀ₐₜ/Kₘ were not always reported in the source material. pjlss.edu.pknih.govnih.gov
pH: β-galactosidase from different sources exhibits varying optimal pH ranges. For example, some fungal β-galactosidases have optimal activity in acidic conditions (pH 3-5), while others, particularly from yeast and bacteria, function best at a neutral or slightly alkaline pH (around 6.5-7.5). nih.goviyte.edu.trjetir.org Conversely, the firefly luciferase reaction generally has an optimal pH around 7.8. thermofisher.com Therefore, the pH of the assay buffer must be carefully optimized to provide a suitable compromise for the activity of both enzymes.
Temperature: Temperature also plays a critical role. β-galactosidases from different organisms have different optimal temperatures, with some being most active at around 37°C to 50°C. nih.goviyte.edu.trjetir.org However, higher temperatures can lead to the thermal deactivation of the enzyme. iyte.edu.trjetir.org The firefly luciferase reaction is also temperature-dependent, with activity generally increasing with temperature up to a certain point before denaturation occurs. nih.gov
Cofactors: The firefly luciferase reaction has an absolute requirement for ATP and Mg²⁺ as cofactors. wikipedia.org While β-galactosidase itself does not require ATP, the presence of certain metal ions can influence its activity. For example, some studies have shown that Mg²⁺ can bind to β-galactosidase, although it may not directly participate in catalysis. researchgate.net Other metal ions have been shown to inhibit β-galactosidase activity. nih.gov
Table 2: Influence of Environmental Factors on Coupled Enzyme Activity
| Factor | Effect on β-Galactosidase | Effect on Firefly Luciferase |
| pH | Optimal pH varies by source (acidic to neutral/alkaline). nih.goviyte.edu.trjetir.org | Optimal pH is typically around 7.8. thermofisher.com |
| Temperature | Optimal temperature varies by source (e.g., 37-50°C). nih.goviyte.edu.trjetir.org | Activity generally increases with temperature up to an optimum. nih.gov |
| Cofactors | Activity can be influenced by metal ions like Mg²⁺. nih.govresearchgate.net | Requires ATP and Mg²⁺ for activity. wikipedia.org |
Stereochemical Considerations in Substrate Specificity and Enzyme Recognition
The interaction between β-galactosidase and its substrates is highly specific, with stereochemistry playing a crucial role in enzyme recognition and catalysis.
β-Galactosidase exhibits a high degree of specificity for the D-galactose moiety of its substrates. nih.gov The enzyme specifically recognizes and hydrolyzes the β-anomer of the galactopyranoside. academie-sciences.fr The hydroxyl groups at the 2, 3, and 4 positions of the galactose ring must be present and in the correct stereochemical orientation for efficient binding and catalysis to occur. nih.gov While the enzyme is very specific for the galactose portion of the substrate, it can tolerate a wider variety of aglycones (the non-sugar part of the molecule), which is why it can hydrolyze various synthetic substrates like ONPG and this compound. nih.govacademie-sciences.fr
Firefly luciferase also demonstrates stereospecificity, exclusively utilizing D-luciferin as its substrate for the bioluminescent reaction. wikipedia.org The L-isomer of luciferin (B1168401), while it can bind to the enzyme, is not a substrate for the light-emitting pathway and acts as a competitive inhibitor. wikipedia.org This strict stereochemical requirement ensures that only the D-luciferin released from the hydrolysis of D-luciferin-O-β-galactopyranoside can participate in the subsequent light-producing reaction, maintaining the specificity and accuracy of the coupled assay.
Methodological Refinements and Performance Optimization for Luciferin O Galactopyranoside Based Assays
Enhancing Signal-to-Noise Ratios and Dynamic Range in Luminescence Detection
Bioluminescence assays, including those utilizing Luciferin-O-galactopyranoside, inherently possess advantages over fluorescence-based technologies, primarily due to the absence of an external light source for excitation. This characteristic significantly reduces background signal, leading to a higher signal-to-noise ratio (SNR). The sensitivity and selectivity of bioluminescent assays are consequently enhanced.
The dynamic range of most bioluminescent assays is notably wide, often spanning six to eight orders of magnitude of analyte concentration. This extensive range is well-matched by the capabilities of luminometers, which are designed to operate over these broad ranges. The inherent biological nature of the photon-emitting process ensures broad compatibility with biological systems. Furthermore, the insulation of the luciferin (B1168401) molecule within the enzyme's structure protects the energy transition process, contributing to an optimal quantum yield.
In a comparative study, a bioluminescent assay for apoptosis demonstrated nearly 100-fold greater sensitivity than analogous fluorescent assays. This heightened sensitivity is attributed to the substantially lower background, which also facilitates an extended linear range.
| Feature | Bioluminescence Assays | Fluorescence Assays |
| Excitation Light | Not required | Required |
| Background Signal | Low | High |
| Signal-to-Noise Ratio | High | Low |
| Sensitivity | High | Moderate to High |
| Dynamic Range | Wide (6-8 logs) | Narrower |
Overcoming Challenges in Bioluminescence Imaging Through Tissue Attenuation
A significant hurdle in in vivo bioluminescence imaging (BLI) is the attenuation of the light signal as it passes through biological tissues. This attenuation is estimated to be a factor of 10 for every centimeter of tissue depth. The primary culprits for this signal loss are endogenous molecules such as hemoglobin, myoglobin, and melanin, which predominantly absorb light in the yellow-green range of the visible spectrum.
To counteract this, a key strategy has been the development of red-shifted luciferins and luciferases. Light in the near-infrared (NIR) region (greater than 650 nm) experiences more efficient penetration through biological tissues. Efforts have been directed at modifying the chemical structure of luciferin to extend its emission wavelength. Synthetic firefly luciferin analogs have been designed to produce NIR-shifted spectra, thereby enhancing deep-tissue imaging capabilities. While these NIR bioluminescence reactions improve tissue penetration, they often exhibit a lower photon output compared to the natural D-luciferin reaction.
Recent advancements have yielded synthetic luciferins, such as AkaSuke, which generates intense NIR bioluminescence (λmax = 680 nm) with firefly luciferase, significantly improving detection sensitivity for deep-tissue targets. The development of red-shifted luciferases and luciferins remains a critical area of research to enable more sensitive imaging of small cell populations in deep locations.
| Challenge | Approach | Outcome |
| Tissue Attenuation | Development of red-shifted luciferins and luciferases | Improved deep-tissue imaging |
| Lower Photon Output of NIR Probes | Synthesis of novel luciferins (e.g., AkaSuke) | Enhanced detection sensitivity |
Engineering of Luciferase Enzymes for Improved Substrate Utilization and Spectral Shifting
Protein engineering strategies have been instrumental in enhancing the properties of luciferase enzymes for improved substrate utilization and spectral shifting. These modifications aim to increase the versatility and sensitivity of bioluminescence assays.
One approach involves introducing mutations to luciferase that are conserved among naturally red-shifted homologous enzymes. While this can successfully red-shift the emission spectrum, it may also compromise protein stability and reduce photon output. Therefore, a balance must be struck between achieving the desired spectral properties and maintaining enzyme efficacy.
Deep mutational scanning has been employed to systematically evaluate amino acid positions for their potential to induce red-shifting. This high-throughput biochemical approach has identified numerous red-shifting mutations, many of which were previously unknown. For instance, specific mutations have been shown to result in pure red emission, with a significant portion of the light being above 600 nm.
Beyond spectral shifting, luciferase engineering also focuses on improving substrate utilization. This can involve modifying the enzyme to better accommodate synthetic luciferin analogs that possess desirable properties like red-shifted emission. Codon optimization is a common initial step to improve the expression levels of luciferase proteins in mammalian systems, leading to enhanced transcriptional activity and mRNA stability.
| Engineering Strategy | Goal | Key Findings |
| Introduction of Homologous Mutations | Red-shift emission spectrum | Can impair protein stability and photon output |
| Deep Mutational Scanning | Identify novel red-shifting mutations | Dozens of red-shifting mutations identified, some resulting in pure red emission |
| Codon Optimization | Improve protein expression | Enhanced transcriptional activity and mRNA stability in mammalian cells |
Comparative Efficacy and Advantages over Conventional Chromogenic and Fluorogenic Detection Systems
This compound-based assays offer significant advantages in terms of sensitivity and dynamic range when compared to traditional chromogenic and fluorogenic methods for detecting β-galactosidase activity.
Chromogenic Assays: These assays, which often utilize substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) or X-gal, result in a colored product that can be quantified by absorbance. While widely used, they are generally less sensitive than luminescent methods and are often limited to histological or in vitro applications. In some cases, fluorogenic substrates have shown only a slight improvement in performance over chromogenic ones.
Fluorogenic Assays: Fluorogenic probes emit fluorescence only after enzymatic cleavage. While they offer an improvement in sensitivity over chromogenic methods, a major drawback is the tendency of the hydrolyzed fluorescent products to rapidly diffuse across cell membranes. This can lead to weak and poorly defined intracellular signals and high background fluorescence in the extracellular media, necessitating thorough washing steps.
Luminescent Assays: Luminescence-based assays, particularly those that are enhanced, are considered among the most sensitive detection methods currently available due to the potential for signal multiplication and amplification. They are characterized by a very wide dynamic range. For instance, the Dual-Light™ system, which combines luciferase and β-galactosidase detection, demonstrates a dynamic range of over seven orders of magnitude for both enzymes. This high sensitivity allows for the detection of minute quantities of the target enzyme.
| Detection System | Principle | Advantages | Disadvantages |
| Chromogenic | Enzyme action produces a colored precipitate. | Simple, inexpensive. | Lower sensitivity, often qualitative. corning.comnih.gov |
| Fluorogenic | Enzyme action releases a fluorescent molecule. | More sensitive than chromogenic methods. | Product leakage from cells, potential for high background. nih.gov |
| Luminogenic | Enzyme action on a pro-luciferin generates light. | Highest sensitivity, wide dynamic range, low background. corning.comnih.gov | Requires a luminometer for detection. |
The superior sensitivity of luminescent assays is largely due to the absence of excitation light, which minimizes background noise and photobleaching effects that can plague fluorescence-based methods. nih.gov This results in a significantly higher signal-to-noise ratio and a broader linear range for quantification. promega.com
Emerging Research Frontiers and Future Prospects for Luciferin O Galactopyranoside
Modulating In Vivo Pharmacokinetics and Biodistribution of Caged Luciferins
A significant challenge in the in vivo application of caged luciferins, including Luciferin-O-galactopyranoside, is optimizing their delivery to target tissues. The pharmacokinetic and biodistribution profiles of these probes can differ substantially from the parent D-luciferin molecule. nih.gov Generally, caged luciferins exhibit lower solubility than D-luciferin, which can limit the achievable dose. nih.gov
The biodistribution of D-luciferin itself is not uniform, with studies showing rapid clearance and relatively low access to certain tissues, such as the brain. nih.govnih.gov Chemical modification through caging can further influence tissue distribution. nih.gov Research efforts are focused on overcoming these limitations to improve the sensitivity and applicability of bioluminogenic probes.
Key strategies for modulating pharmacokinetics and biodistribution include:
Improving Cell Permeability: Modifications to the core luciferin (B1168401) structure have been shown to enhance cellular uptake. For instance, the development of cyclic aminoluciferins, such as CycLuc1, resulted in a probe with improved cell permeability and brain penetrance, allowing for imaging at doses 20-fold lower than D-luciferin. nih.govresearchgate.net
Altering Efflux Pump Interaction: D-luciferin is a known substrate for efflux pumps like ABCG2, which can limit its accumulation in specific tissues, such as at the blood-brain barrier. nih.gov Synthetic luciferin analogs may be designed to be poorer substrates for these transporters, thereby increasing their retention and signal output in target organs. nih.gov
Enhancing Solubility and Stability: While caging can decrease solubility, strategic chemical design aims to balance the probe's stability in circulation with efficient uncaging at the target site. Ester modifications of D-luciferin have been explored to improve cellular delivery, though success has been limited by factors like poor cleavage rates and inherent instability. nih.gov
These approaches, developed for other luciferin analogs, provide a roadmap for creating second-generation this compound probes with superior in vivo performance, enabling more sensitive detection in a wider range of tissues.
| Parameter | Challenge with Caged Luciferins | Modulation Strategy | Example/Rationale | Reference |
|---|---|---|---|---|
| Solubility | Generally lower than parent luciferin. | Chemical modification of the core structure. | Strategic design to improve aqueous solubility while maintaining stability. | nih.gov |
| Biodistribution | Non-homogenous distribution; low access to tissues like the brain. | Alter core structure to change physicochemical properties. | Synthetic luciferins like CycLuc1 show improved biodistribution and brain penetrance compared to D-luciferin. | nih.govnih.gov |
| Cell Permeability | Can be limited, affecting signal from intracellular targets. | Replace 6' hydroxyl with amino substituents; cyclization. | Cyclic aminoluciferins (e.g., CycLuc1) demonstrate enhanced stability and permeability. | nih.gov |
| Efflux | Substrate for transporters (e.g., ABCG2) which limits accumulation. | Design analogs that are poor substrates for efflux pumps. | May increase retention at sites like the blood-brain barrier. | nih.gov |
Expanding the Scope of Targeted Enzymatic Activities for Bioluminogenic Probes
The "caged" probe concept, exemplified by this compound for β-galactosidase, has been successfully expanded to create a diverse toolkit of bioluminogenic probes for a wide array of enzymatic activities. nih.govnih.gov The core design strategy involves functionalizing the 6'-hydroxyl or 4-carboxylate position of D-luciferin with a substrate specific to the enzyme of interest. rsc.orgnih.gov Enzymatic cleavage of this "cage" liberates free luciferin, leading to a light-producing reaction with luciferase. nih.gov
This approach has enabled researchers to visualize the activity of numerous enzymes crucial to health and disease, moving far beyond the initial reporters like β-galactosidase. nih.govnih.gov These activity-based sensing (ABS) probes allow for the dynamic monitoring of enzymatic function directly in living cells and animal models. nih.gov
| Target Enzyme Class | Specific Enzyme Example | Biological Context | Reference |
|---|---|---|---|
| Proteases | Granzyme B | Monitoring cancer immunotherapy effectiveness. | nih.gov |
| Fibroblast Activation Protein α (FAPα) | Cancer diagnosis and imaging. | nih.gov | |
| Caspases | Imaging apoptosis and inflammation. | nih.gov | |
| Chymotrypsin | General protease activity sensing. | nih.gov | |
| Hydrolases | β-Lactamase | Detection of antibiotic-resistant bacteria. | researchgate.netnih.gov |
| Alkaline Phosphatase | General enzymatic reporter assays. | nih.gov | |
| Aryl Sulfatase | Enzyme activity monitoring. | nih.gov | |
| Oxidoreductases | Cytochrome P450s (CYPs) | Drug metabolism studies. | nih.gov |
| Nitroreductase (NTR) | Imaging tumor hypoxia. | bohrium.com | |
| Monoamine Oxidase | Neurotransmitter metabolism studies. | nih.gov |
The versatility of this caging strategy continues to grow, with new probes being developed to investigate an expanding list of enzymatic targets involved in diverse physiological and pathological processes. rsc.org
Integration with Advanced Multi-Omics and Systems Biology Approaches
Bioluminescence imaging with probes like this compound offers a powerful method to gain spatial and temporal insights into biological processes in vivo. When integrated with high-throughput "multi-omics" technologies (genomics, proteomics, metabolomics), BLI can provide a more complete picture of complex biological systems. While multi-omics analyses provide a comprehensive snapshot of the molecular components of a cell or tissue at a single point in time, BLI delivers dynamic, real-time functional data from a living organism. nih.gov
This integration is a cornerstone of systems biology, which seeks to understand how interactions between biological components give rise to the function and behavior of a living system. nih.gov For example, a proteomics study might identify an enzyme that is upregulated in a specific disease state. A corresponding bioluminogenic probe could then be used in an animal model to validate this finding and to visualize where and when this enzyme is active as the disease progresses. lumitex.com
Furthermore, in the field of synthetic biology, where novel biological systems are engineered, bioluminescent reporters are crucial for monitoring the function of genetic circuits and engineered cells in real time. nih.gov The ability to non-invasively track the location and activity of these systems within a living host is essential for optimizing their design and function.
Design of Next-Generation this compound Derivatives for Enhanced Performance and Specificity
Building on the foundation of this compound, researchers are actively designing next-generation derivatives to achieve superior performance for in vivo imaging. These efforts focus on rationally modifying the core luciferin structure to tune its photophysical and pharmacokinetic properties. ucl.ac.ukucl.ac.uk
Key strategies for developing enhanced derivatives include:
Red-Shifting Emission Wavelengths: Light in the near-infrared (NIR) region ( >650 nm) can penetrate tissue more effectively, leading to improved sensitivity for deep-tissue imaging. nih.gov This can be achieved by extending the π-conjugation of the luciferin molecule, as demonstrated with "infra-luciferin," which has an emission maximum of 706 nm. nih.gov Applying this principle to this compound could yield a probe for deep-tissue imaging of β-galactosidase activity.
Increasing Signal-to-Background Ratio: Uncaging-independent light emission can be a source of background noise. One advanced strategy to combat this involves attaching a quencher moiety to the probe. In the "caged" state, the quencher suppresses background luminescence. Upon enzymatic cleavage of the cage, the quencher is released along with the active luciferin, resulting in a dramatic increase in the signal-to-background ratio, as seen in the β-lactamase probe D-Bluco. nih.govresearchgate.net
Improving Quantum Yield: The efficiency of light production (quantum yield) can be enhanced through chemical modifications to the luciferin scaffold. Research into novel heterocyclic cores and substitutions aims to create brighter probes that allow for the detection of lower levels of enzymatic activity. ucl.ac.ukucl.ac.uk
| Design Strategy | Objective | Chemical Approach | Potential Benefit for this compound | Reference |
|---|---|---|---|---|
| NIR Emission Shift | Improve deep-tissue imaging sensitivity. | Extend π-conjugation of the benzothiazole (B30560) core. | Enables visualization of β-galactosidase activity in deeper organs. | nih.govbohrium.com |
| Signal Quenching | Increase signal-to-background ratio. | Conjugate a dabcyl quencher that is released upon uncaging. | Allows for more sensitive and precise detection with lower background noise. | nih.gov |
| Enhanced Quantum Yield | Generate a brighter signal for higher sensitivity. | Synthesize novel heterocyclic cores and modify substituents. | Permits detection of very low levels of β-galactosidase expression. | ucl.ac.ukucl.ac.uk |
| Improved Pharmacokinetics | Increase bioavailability and brain penetrance. | Create cyclic aminoluciferin (B605428) analogs. | Facilitates imaging in challenging tissues like the central nervous system. | nih.govresearchgate.net |
By combining these advanced design principles, next-generation this compound derivatives can be developed, offering unprecedented sensitivity and specificity for a wide range of biological applications.
Translational Research and Potential for Theranostic Applications in Disease Modeling
Bioluminogenic probes are powerful tools in translational research, bridging the gap between basic science and clinical applications. They are extensively used in preclinical animal models to non-invasively monitor disease progression and assess the efficacy of new therapies in real time. labcorp.comlumitex.com For instance, BLI can track tumor growth and metastasis and visualize the effectiveness of cancer treatments. labcorp.comlumitex.com
The concept of "theranostics," which integrates diagnostics and therapeutics, is a particularly promising frontier for these probes. nih.gov A bioluminogenic probe can be designed to detect the activity of an enzyme that is also the target of a specific drug. This allows for:
Patient Stratification: Identifying subjects with high target enzyme activity who are most likely to respond to the therapy.
Monitoring Therapeutic Efficacy: Quantifying the extent to which the drug inhibits the target enzyme in vivo.
Moreover, bioluminescence itself is being explored as an internal light source for therapeutic applications. nih.gov In photodynamic therapy, the light produced by the luciferin-luciferase reaction could activate a photosensitizing drug specifically at a disease site, minimizing off-target effects. Similarly, in optogenetics, internal light generation could be used to control the activity of genetically modified cells for therapeutic purposes. nih.govmdpi.com
This compound is particularly relevant in the context of cell-based therapies. Since the β-galactosidase gene (lacZ) is a common reporter gene, this probe can be used to track the location, viability, and proliferation of therapeutic cells (e.g., CAR-T cells or stem cells) after they have been administered to a living animal. nih.gov This provides critical information for optimizing cell therapy protocols and understanding their mechanisms of action.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Luciferin-O-galactopyranoside to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) through iterative testing. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify using column chromatography with gradients tailored to polarity differences between reactants and products. Characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For reproducibility, document reagent sources, equipment specifications, and reaction timelines in detail .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use infrared (IR) spectroscopy to confirm glycosidic bond formation (e.g., absence of free hydroxyl peaks). Employ NMR (H, C, DEPT) to assign proton/carbon environments, ensuring no residual solvents or impurities skew integration values. Cross-validate with UV-Vis spectroscopy to assess luciferin moiety stability. Report spectral acquisition parameters (e.g., solvent, field strength) to enable replication .
Q. How can enzymatic activity assays be designed to detect this compound hydrolysis in biological systems?
- Methodological Answer : Use β-galactosidase as the hydrolytic enzyme and monitor luminescence kinetics with a luminometer. Establish a negative control (e.g., heat-inactivated enzyme) and calibrate using a luciferin standard curve. Optimize assay pH and temperature based on enzyme kinetics data. Report limit of detection (LOD) and inter-assay variability to ensure reliability .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for structural confirmation, HPLC-MS for purity). Compare observed data with computational simulations (e.g., density functional theory for NMR chemical shifts). Investigate solvent effects or tautomeric equilibria that may alter spectral profiles . Replicate experiments under standardized conditions to isolate variables .
Q. What experimental designs are recommended to assess this compound stability under varying physiological conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extremes of pH (1–13), temperature (4–50°C), and light. Quantify degradation products via LC-MS and compare degradation kinetics using Arrhenius modeling. Include biological matrices (e.g., serum) to simulate in vivo conditions. Statistical analysis (e.g., ANOVA) should account for batch-to-batch variability .
Q. How can researchers design experiments to differentiate this compound’s specificity for β-galactosidase versus other glycosidases?
- Methodological Answer : Perform competitive inhibition assays with structurally similar substrates (e.g., o-Nitrophenyl-β-D-galactopyranoside). Measure IC values and use Michaelis-Menten kinetics to calculate . Employ fluorescence polarization to monitor binding affinities in real time. Validate with knockout enzyme models or CRISPR-edited cell lines .
Q. What computational approaches are suitable for predicting this compound’s interaction with enzymatic targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model ligand-enzyme binding poses. Refine with molecular dynamics simulations (e.g., GROMACS) to assess stability under physiological conditions. Validate predictions with mutagenesis studies targeting predicted binding residues .
Q. How should contradictory results in this compound’s bioactivity across studies be analyzed?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias or variability in experimental conditions (e.g., cell lines, assay protocols). Perform meta-analysis to quantify effect sizes and heterogeneity. Reconcile discrepancies by replicating key experiments with harmonized protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
